Fmoc-Dab(Mtt)-OH
CAS No.: 851392-68-2
Cat. No.: VC0557493
Molecular Formula: C39H36N2O4
Molecular Weight: 596.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851392-68-2 |
|---|---|
| Molecular Formula | C39H36N2O4 |
| Molecular Weight | 596.7 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43) |
| Standard InChI Key | RXKBBKLPMHPIKD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Properties
Fmoc-Dab(Mtt)-OH possesses distinct chemical properties that influence its behavior during peptide synthesis and storage.
Physical and Chemical Characteristics
The compound has the molecular formula C39H36N2O4 with a molecular weight of 596.71 g/mol . It exists as a solid at room temperature and requires specific storage conditions for maintaining stability.
Stability and Reactivity
The compound is known to be susceptible to rapid lactamization under various conditions, particularly during coupling reactions in peptide synthesis . This intramolecular cyclization represents a significant challenge when incorporating this building block into peptide sequences and necessitates specific protocols to achieve successful coupling .
Solubility Properties
Appropriate solvents must be selected to prepare stock solutions according to the solubility characteristics of the compound . The general recommendation is to store prepared solutions separately to avoid product degradation from repeated freezing and thawing cycles .
Key Chemical Data
The following table summarizes the essential chemical properties of Fmoc-Dab(Mtt)-OH:
| Property | Value |
|---|---|
| CAS Number | 851392-68-2 |
| Molecular Formula | C39H36N2O4 |
| Molecular Weight | 596.71 g/mol |
| Purity Standard | >97.00% |
| Storage Conditions | 2-8°C, protected from light |
Table 1: Physical and chemical properties of Fmoc-Dab(Mtt)-OH .
Synthesis and Preparation Methods
The synthesis of Fmoc-Dab(Mtt)-OH involves specific procedures to attach the respective protecting groups to the diaminobutyric acid core structure.
Stock Solution Preparation
For research applications, proper preparation of stock solutions is critical. The following table provides guidelines for preparing solutions at different concentrations:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 1.6759 mL | 8.3793 mL | 16.7586 mL |
| 5 mM | 0.3352 mL | 1.6759 mL | 3.3517 mL |
| 10 mM | 0.1676 mL | 0.8379 mL | 1.6759 mL |
Table 2: Volume of solvent required to prepare Fmoc-Dab(Mtt)-OH solutions at different concentrations .
Applications in Peptide Synthesis
Fmoc-Dab(Mtt)-OH serves specific functions in peptide synthesis that make it valuable despite its challenging nature.
Role in Solid-Phase Peptide Synthesis
Challenges and Limitations
The use of Fmoc-Dab(Mtt)-OH in peptide synthesis presents significant challenges that researchers must address.
Lactamization Problem
The most notable limitation of Fmoc-Dab(Mtt)-OH is its tendency to undergo rapid lactamization under various conditions during solid-phase peptide synthesis . This side reaction results in abnormally poor coupling efficiency, which can compromise the quality and yield of the synthesized peptides .
Coupling Reagent Effects
Research has demonstrated that lactamization occurs with various coupling reagents, making this a persistent challenge regardless of the specific protocol employed . This intrinsic reactivity is related to the structural features of the compound and requires special consideration during peptide synthesis .
Alternative Approaches
Given the challenges associated with Fmoc-Dab(Mtt)-OH, researchers have developed alternative strategies to achieve successful incorporation or to use different building blocks.
Optimized Coupling Protocol
Research Findings and Recent Developments
Recent research has provided valuable insights into the behavior of Fmoc-Dab(Mtt)-OH during peptide synthesis.
Lactamization Mechanism
Studies have revealed that Fmoc-Dab(Mtt)-OH undergoes rapid lactamization under conditions typically employed for coupling in solid-phase peptide synthesis . This intramolecular cyclization results in the formation of a lactam structure, which prevents effective coupling with the growing peptide chain .
Experimental Evidence
The lactamization reaction has been experimentally verified through various analytical techniques. After reaction with coupling reagents, the lactamized product can be isolated and characterized following dilution with ethyl acetate, washing with water and brine, concentration, and purification by column chromatography on silica gel (Hex:EA = 4:1) .
Impact on Peptide Synthesis
The lactamization of Fmoc-Dab(Mtt)-OH significantly impacts peptide synthesis workflows, requiring either specialized protocols or alternative building blocks . This issue represents an important consideration for researchers planning to incorporate this building block in their peptide designs .
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